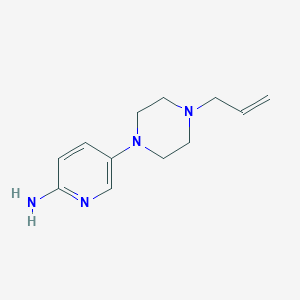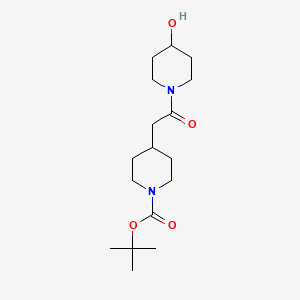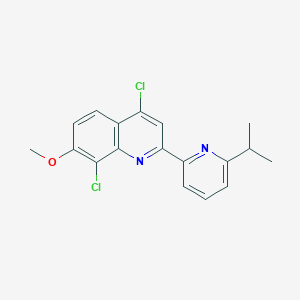![molecular formula C16H15BrN2O B8412507 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8412507.png)
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromo position .
Applications De Recherche Scientifique
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Uniqueness
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is unique due to the presence of both benzyloxy and bromo groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H15BrN2O |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
6-bromo-2,3-dimethyl-8-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15BrN2O/c1-11-12(2)19-9-14(17)8-15(16(19)18-11)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
CVQJKRFLJGJENU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(C=C(C2=N1)OCC3=CC=CC=C3)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B8412449.png)






![5H-Pyrimido[5,4-b]indole-2-amine](/img/structure/B8412502.png)

![1-naphthyl N-[[5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methoxycarbonyl]carbamate](/img/structure/B8412523.png)
